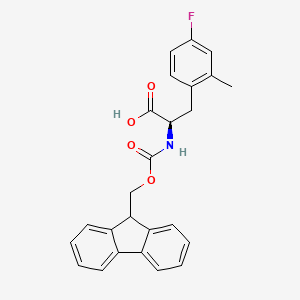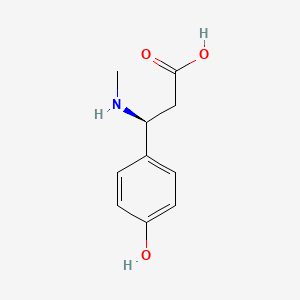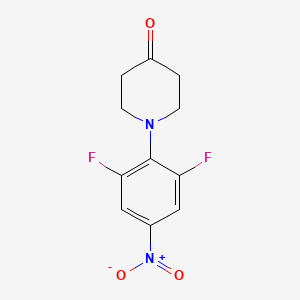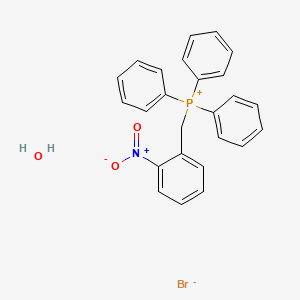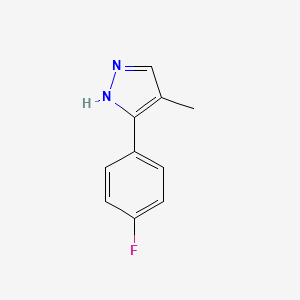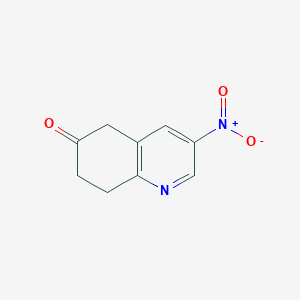
3-Nitro-7,8-dihydro-5H-quinolin-6-one
Overview
Description
3-Nitro-7,8-dihydro-5H-quinolin-6-one is a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .
Synthesis Analysis
The synthesis of this compound involves the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones . The synthesis process involves complex chemical reactions and requires a high level of expertise in organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C9H9NO . The average mass is 147.174 Da and the monoisotopic mass is 147.068420 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require a deep understanding of organic chemistry . The reactions involve the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate .Mechanism of Action
Target of Action
It is known that quinolone derivatives have a wide range of biological and pharmaceutical activities . They have been used in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that quinoline derivatives have a wide range of biological activities, which could result in various molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Nitro-7,8-dihydro-5H-quinolin-6-one in lab experiments include its ability to catalyze the conversion of quinoline-6-one to nitroethane, its ability to regulate cell growth, differentiation, and apoptosis, and its ability to protect cells from oxidative damage. The limitations of using this compound in lab experiments include its low solubility in water, its instability in the presence of light and heat, and its susceptibility to oxidation.
Future Directions
For 3-Nitro-7,8-dihydro-5H-quinolin-6-one research include further studies into its role in cancer prevention and treatment, its role in the metabolism of reactive oxygen species and other environmental toxins, and its role in the protection of cells from oxidative damage. In addition, further research is needed to understand the mechanism of action of this compound and to develop more efficient methods of synthesizing the enzyme. Other potential areas of research include the development of new methods for targeting this compound, the development of new inhibitors of this compound, and the development of new drugs that target this compound.
Scientific Research Applications
3-Nitro-7,8-dihydro-5H-quinolin-6-one has been studied extensively in relation to its role in cancer prevention and treatment. It has been shown to be involved in the regulation of cell growth, differentiation, and apoptosis, and has been found to be upregulated in many types of cancer. In addition, this compound has been found to be involved in the metabolism of reactive oxygen species (ROS) and other environmental toxins, and has been shown to be important for the protection of cells from oxidative damage.
properties
IUPAC Name |
3-nitro-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJORXSGGOFONAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

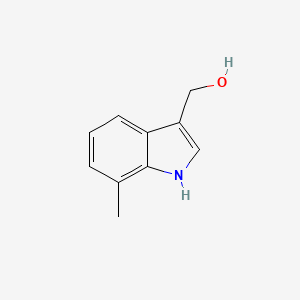
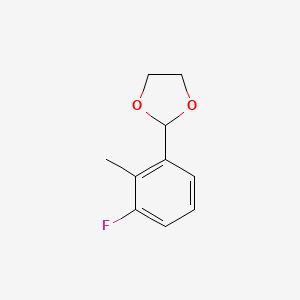
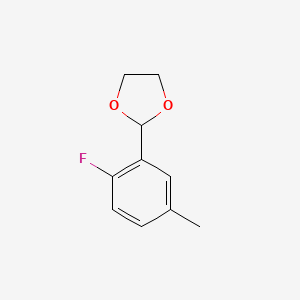
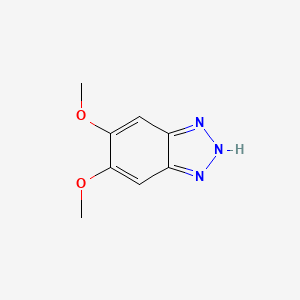
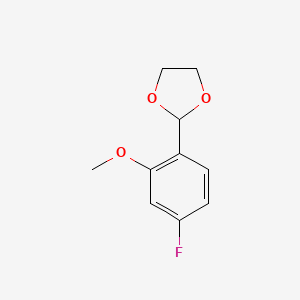
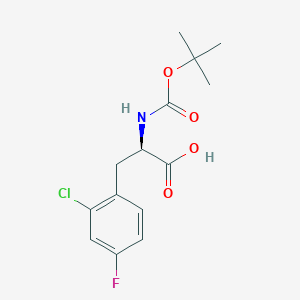
![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
